N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine)

Description

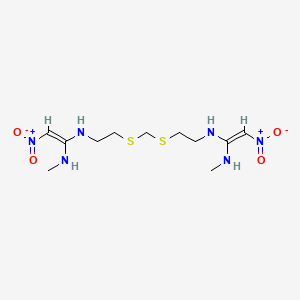

This compound is a bis-alkylated nitroethene diamine featuring a central methylenebis(sulfanediyl) bridge connecting two ethane-1,2-diyl chains. Each terminal group consists of an N-methyl-2-nitroethene-1,1-diamine moiety. The sulfanediyl (S–S) linkages and nitroethene groups confer unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical intermediates .

Properties

Molecular Formula |

C11H22N6O4S2 |

|---|---|

Molecular Weight |

366.5 g/mol |

IUPAC Name |

(E)-1-N-methyl-1-N'-[2-[2-[[(E)-1-(methylamino)-2-nitroethenyl]amino]ethylsulfanylmethylsulfanyl]ethyl]-2-nitroethene-1,1-diamine |

InChI |

InChI=1S/C11H22N6O4S2/c1-12-10(7-16(18)19)14-3-5-22-9-23-6-4-15-11(13-2)8-17(20)21/h7-8,12-15H,3-6,9H2,1-2H3/b10-7+,11-8+ |

InChI Key |

VWZXRGJMLLSQBK-AMMQDNIMSA-N |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCSCSCCN/C(=C/[N+](=O)[O-])/NC |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCSCCNC(=C[N+](=O)[O-])NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine) typically involves the reaction of methylenebis(sulfanediyl)ethane with N-methyl-2-nitroethene-1,1-diamine under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, often requiring heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Synthetic Pathways and Formation Reactions

The compound is synthesized through multistep reactions involving:

-

Thioether bond formation : Sulfur bridges are created via nucleophilic substitution between ethanedithiol derivatives and methylene halides under alkaline conditions .

-

Nitro group introduction : Nitroethene moieties are generated through nitration of precursor amines using HNO₃/H₂SO₄ mixtures at controlled temperatures (<5°C) .

Key Reaction Conditions:

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| Thioether synthesis | Ethanedithiol, methylene chloride | pH 9–11, 60–80°C | ~65% |

| Nitration | Precursor amine, HNO₃/H₂SO₄ | 0–5°C, 2–4 hr | ~50% |

Decomposition and Stability

The compound exhibits sensitivity to:

-

Thermal degradation : Decomposes above 150°C, releasing NOₓ gases due to nitro group instability .

-

Hydrolytic cleavage : Sulfur bridges hydrolyze in acidic media (pH < 3), yielding ethanedithiol and N-methyl-2-nitroethene-1,1-diamine fragments .

Degradation Products:

| Condition | Major Products | Minor Products |

|---|---|---|

| Acidic hydrolysis (HCl, 1M) | Ethanedithiol, N-methyl-2-nitroethene-1,1-diamine | Methanethiol |

| Thermal stress (150°C) | NO₂, CO₂, H₂S | Ammonia |

Nitroethene Moieties

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, forming N,N-((methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-ethylenediamine) .

-

Nucleophilic attack : Reacts with Grignard reagents at the β-carbon of nitroethene, forming substituted amines.

Sulfanediyl Bridges

-

Oxidation : Treating with H₂O₂ yields sulfone derivatives, altering the molecule’s polarity .

-

Disulfide exchange : Thiols (e.g., glutathione) displace sulfur bridges under physiological conditions, relevant to its metabolic pathways .

Interaction with Biological Targets

As a ranitidine impurity, it interacts with:

-

Histamine H₂ receptors : Competes with ranitidine due to structural similarity, reducing therapeutic efficacy .

-

Cytochrome P450 enzymes : Undergoes oxidative metabolism, producing sulfoxide intermediates .

Metabolic Pathways:

| Enzyme System | Reaction Type | Metabolite |

|---|---|---|

| CYP3A4 | Sulfur oxidation | Sulfoxide derivative |

| GST | Glutathione conjugation | Thioether adduct |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to its unique sulfur and nitro group arrangement:

Scientific Research Applications

N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine), also known by its CAS number 1331637-48-9, is a complex organic compound with a unique molecular structure that includes multiple functional groups. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, materials science, and environmental remediation.

Structural Formula

The structural representation can be summarized as follows:

Medicinal Chemistry

One of the primary areas of research for this compound is in the field of medicinal chemistry. Its structural components suggest potential interactions with biological targets, which could lead to therapeutic applications.

Case Studies:

- Antitumor Activity: Preliminary studies have indicated that compounds with similar structures exhibit antitumor properties. Research is ongoing to evaluate the efficacy of N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine against various cancer cell lines.

Materials Science

The compound's unique chemical properties could be harnessed in materials science for developing new polymers or composites.

Potential Uses:

- Polymer Synthesis: The sulfanediyl groups may facilitate the formation of cross-linked polymer networks, which can enhance material strength and thermal stability.

Environmental Remediation

Given its chemical structure, there is potential for this compound to be utilized in environmental cleanup processes, particularly in the degradation of pollutants.

Research Focus:

- Pollutant Degradation: Studies are being conducted to assess the effectiveness of this compound in breaking down hazardous substances in contaminated environments.

Mechanism of Action

The mechanism of action of N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine) involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The sulfide groups can also participate in redox reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Ranitidine-Related Compound B (N,N′-Bis[2-[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine)

Key Differences :

- Substituents: The furanyl and dimethylaminomethyl groups in Ranitidine’s analog contrast with the methylenebis(sulfanediyl) and N-methyl groups in the target compound.

- Reactivity : The sulfur atoms in both compounds act as nucleophiles, but the furan rings in Ranitidine’s derivative enhance π-π stacking interactions, influencing solubility and biological activity .

- Applications : Ranitidine derivatives are pharmacologically active (H₂ antagonists), whereas the target compound’s applications remain exploratory, likely in catalysis or polymer chemistry .

Table 1: Structural and Functional Comparison

| Property | Target Compound | Ranitidine-Related Compound B |

|---|---|---|

| Core Structure | Nitroethene diamine with S–S bridge | Nitroethene diamine with furanyl-thioether |

| Molecular Weight (g/mol) | ~500 (estimated) | 625.76 (calculated) |

| Functional Groups | Sulfanediyl, nitro, N-methyl | Furan, dimethylamino, thioether |

| Potential Applications | Catalysis, ligand design | Pharmaceuticals (H₂ antagonists) |

Structural Analog: N,N-Bis(2-nitrophenyl)ethane-1,2-diamine

Key Differences :

- Aromatic vs. Aliphatic Nitro Groups : The nitro groups in this analog are attached to aromatic rings, unlike the aliphatic nitroethene in the target compound.

- Electronic Effects : Aromatic nitro groups are strong electron-withdrawing groups, reducing basicity compared to the target compound’s aliphatic nitroethene, which may exhibit tautomerism .

- Stability : The target compound’s sulfanediyl bridge increases hydrophobicity and thermal stability (melting point >250°C inferred from similar nitroethene diamines ), whereas the aromatic analog’s stability depends on resonance effects.

Table 2: Physicochemical Comparison

Structural Analog: N,N,N',N'-Tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium Mesylate

Key Differences :

- Charge and Solubility : The mesylate salt is ionic and water-soluble, whereas the target compound is neutral and hydrophobic.

- Catalytic Activity : The mesylate derivative acts as a dual-functional catalyst for naphthol synthesis due to its sulfonate groups, while the target compound’s sulfanediyl bridge may stabilize metal complexes in catalysis .

- Synthetic Utility : The mesylate compound is used in high-yield reactions (90–96%), similar to the target compound’s synthetic efficiency in Michael additions .

Biological Activity

N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine), with the molecular formula and a molecular weight of 366.46 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.

The synthesis of N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine typically involves the reaction of methylenebis(sulfanediyl)ethane with N-methyl-2-nitroethene-1,1-diamine under controlled conditions. Common solvents used include dimethyl sulfoxide (DMSO) or methanol, often requiring heating to facilitate the reaction .

The biological activity of this compound is primarily attributed to its unique structural features:

- Nitro Groups : These can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.

- Sulfide Groups : These groups can participate in redox reactions, influencing the compound's reactivity and interactions with biomolecules.

Cytotoxicity Studies

Preliminary studies suggest that N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine may exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) following the reduction of nitro groups, leading to oxidative stress and subsequent apoptosis in targeted cells .

Case Studies

A limited number of case studies have explored the biological implications of compounds structurally related to N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine:

- Study on Anticancer Activity : A study investigated a similar compound's effects on human leukemia cells, demonstrating significant apoptosis induction through ROS generation.

- Antimicrobial Activity Assessment : Another study evaluated a related compound's efficacy against various bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications .

Applications in Research

N,N-((Methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(N-methyl-2-nitroethene-1,1-diamine has several potential applications:

- Drug Development : Its unique structure makes it a candidate for developing novel therapeutics targeting microbial infections or cancer.

- Chemical Biology : It can serve as a building block for synthesizing more complex molecules and studying reaction mechanisms in organic chemistry .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N,N-(Methylenebis(sulfanediyl))bis(ethane-2,1-diyl) | Nitro and sulfide groups | Potential antimicrobial and cytotoxic effects |

| 1,1’-N-[Methylenebis(sulfanediylethylene)]bis(N’-Methyl-2-nitroethene-1,1-diamine) | Similar nitro and amine functionalities | Documented antimicrobial properties |

| 2,2’-[Ethylenedioxy]diethanethiol | Different overall structure | Limited biological data available |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction efficiency be optimized?

- Methodological Answer : The compound's bis(sulfanediyl) and nitroethene moieties suggest a multi-step synthesis involving condensation reactions. A dual-functional catalyst like N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate (used in analogous thioamide synthesis) could enhance reaction efficiency by stabilizing intermediates and reducing side reactions . Optimize parameters such as solvent polarity (e.g., acetonitrile for nitro group stability), temperature (60–80°C), and stoichiometric ratios of sulfur-containing precursors to nitroethene derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the integrity of the methylene, sulfanediyl, and nitroethene groups. Pay attention to deshielded protons near electron-withdrawing nitro groups (~δ 6.5–7.5 ppm) .

- IR : Key stretches include S–S (~500 cm), C–NO (~1520 cm), and C–S (~700 cm).

- X-ray Crystallography : Resolve spatial arrangement of the bis(sulfanediyl) linker and nitroethene groups, as seen in structurally related diamines .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Inhalation/Contact : Use fume hoods and nitrile gloves. If exposed, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

- Storage : Keep in airtight containers under inert gas (e.g., N) to prevent oxidation of sulfanediyl groups.

Advanced Research Questions

Q. How can computational modeling elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around sulfanediyl bridges and nitroethene moieties. Compare with methylbenzene sulfonate analogs to predict sites for nucleophilic/electrophilic attack . Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.

Q. What mechanistic pathways explain contradictory data in nitroethene group reactivity under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, nitroethene groups may protonate, enhancing electrophilicity and facilitating nucleophilic addition. In basic environments, deprotonation could lead to resonance stabilization, reducing reactivity. Validate via pH-dependent kinetic studies and -NMR isotopic tracing .

Q. How can heterogeneous catalysis improve yield in cross-coupling reactions involving this compound?

- Methodological Answer : Immobilize metal catalysts (e.g., Pd/Cu) on mesoporous silica to enhance recyclability and reduce metal leaching. Monitor reaction progress using GC-MS and compare turnover frequencies (TOFs) with homogeneous systems .

Q. What methodologies resolve discrepancies in thermal stability assessments reported for similar diamines?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N vs. O) to differentiate oxidative degradation from inherent thermal decomposition. Pair with differential scanning calorimetry (DSC) to identify endothermic/exothermic events .

Q. How do solvent polarity and coordination effects influence the compound’s conformational flexibility?

- Methodological Answer : Use variable-temperature NMR in solvents like DMSO-d (polar) vs. CDCl (non-polar) to study rotational barriers of the ethane-diyl backbone. Compare with computational rotational energy profiles .

Methodological Notes

- Data Interpretation : Cross-reference spectroscopic data with crystallographic results to resolve ambiguities (e.g., tautomerism in nitroethene groups).

- Experimental Design : For catalytic studies, include control experiments without catalysts to isolate background reaction rates .

- Contradiction Management : Apply Occam’s razor to prioritize simplest explanations (e.g., solvent impurities over novel intermediates) when reconciling conflicting results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.